d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt

Catalog No.
S13163283
CAS No.
62185-81-3
M.F
C6H12BNa3O10
M. Wt
323.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Gluconic acid, cyclic ester with boric acid (H3B...

CAS Number

62185-81-3

Product Name

d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt

IUPAC Name

trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate

Molecular Formula

C6H12BNa3O10

Molecular Weight

323.94 g/mol

InChI

InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1

InChI Key

HUJANBVKCSRPQH-GQOAHPRESA-N

Canonical SMILES

B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+]

D-Gluconic acid, cyclic ester with boric acid, sodium salt, is a complex compound formed from D-gluconic acid and boric acid. D-Gluconic acid itself is the oxidized form of D-glucose and is naturally found in various fruits and honey. When D-gluconic acid reacts with boric acid, it forms a cyclic ester known as glucono-δ-lactone. This compound exhibits unique properties due to the presence of boron, which enhances its solubility and reactivity in biological systems. The sodium salt form of this compound is particularly relevant for various applications in agriculture and health due to its beneficial properties.

The formation of D-gluconic acid, cyclic ester with boric acid, sodium salt involves several key reactions:

  • Esterification Reaction: D-gluconic acid undergoes esterification with boric acid. This reaction typically occurs under acidic conditions and results in the formation of a cyclic ester.
  • Formation of Borate Complexes: Boric acid can form complexes with organic molecules that contain hydroxyl groups. This interaction is crucial as it alters the solubility and biological activity of the resulting compounds .
  • Hydrolysis: The cyclic ester can hydrolyze back to its constituent acids under certain conditions, releasing boric acid and D-gluconic acid.

D-Gluconic acid, cyclic ester with boric acid, sodium salt exhibits several biological activities:

  • Chelating Agent: The compound acts as a metal-chelating agent, which can bind to metal ions and facilitate their transport within biological systems .
  • Antioxidant Properties: Studies suggest that boron-containing compounds may have antioxidant effects, potentially reducing oxidative stress in cells .
  • Nutritional Role: Boron is considered an essential nutrient for plants and may have beneficial effects on human health by influencing metabolic processes .

The synthesis of D-gluconic acid, cyclic ester with boric acid, sodium salt can be achieved through various methods:

  • Microbial Fermentation: D-Gluconic acid is commonly produced via microbial fermentation using organisms such as Aspergillus niger to oxidize glucose .
  • Chemical Synthesis: The cyclic ester can be synthesized by directly reacting D-gluconic acid with boric acid in an aqueous solution under controlled conditions to ensure complete esterification.
  • Calcium Borogluconate Method: A related approach involves the reaction of calcium gluconate with boric acid to produce calcium borogluconate, which can then be converted into its sodium salt form through ion exchange processes .

D-Gluconic acid, cyclic ester with boric acid, sodium salt has diverse applications:

  • Agriculture: It is used as a micronutrient supplement to enhance plant growth and yield by providing essential boron .
  • Food Industry: The compound serves as a preservative and stabilizer in food products due to its chelating properties.
  • Pharmaceuticals: It has potential applications in drug formulations due to its ability to stabilize active ingredients and enhance bioavailability.

Research on the interactions of D-gluconic acid, cyclic ester with boric acid indicates that:

  • The presence of hydroxyl groups in sugars allows for effective complexation with boron, enhancing the solubility and stability of these compounds in aqueous environments .
  • Studies have shown that these complexes may have implications for nutrient transport within biological systems and could play roles in metabolic pathways.

Several compounds share similarities with D-gluconic acid, cyclic ester with boric acid:

Compound NameStructure/PropertiesUnique Features
Calcium BorogluconateCalcium salt of gluconate combined with boronUsed primarily for livestock health
Sodium GluconateSodium salt of gluconic acidCommonly used as a food additive and chelating agent
Boron Compounds (e.g., Borax)Various forms including salts like sodium tetraborateUsed widely in industrial applications
Glucono-δ-lactoneCyclic form of gluconic acidActs as a food preservative and stabilizer

D-Gluconic acid, cyclic ester with boric acid stands out due to its unique combination of organic and inorganic components, providing enhanced solubility and biological activity compared to other gluconates or boron compounds. Its specific interactions within biological systems further highlight its potential applications across multiple fields.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

324.0216596 g/mol

Monoisotopic Mass

324.0216596 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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